3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide
Overview
Description
3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide is a chemical compound that belongs to the class of pyridine N-oxides. Pyridine N-oxides are known for their unique reactivity and are often used as intermediates in organic synthesis. The presence of the trifluoromethyl group and the aminomethyl group in the pyridine ring enhances the compound’s chemical properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide typically involves the oxidation of the corresponding pyridine derivative. One common method is the oxidation of 3-(aminomethyl)-4-(trifluoromethyl)pyridine using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (CH2Cl2) . The reaction is usually carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure efficient and consistent production of the compound with high purity. The choice of oxidizing agents and solvents may vary based on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Further oxidized pyridine N-oxides.
Reduction: Corresponding pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide involves its interaction with molecular targets through its functional groups. The N-oxide group can participate in hydrogen bonding and coordination with metal ions, while the aminomethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine 1-oxide: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Trifluoromethyl)pyridine 1-oxide: Lacks the aminomethyl group, affecting its reactivity and applications.
Pyridine N-oxide: The parent compound without any substituents, used as a reference for comparison.
Uniqueness
3-(Aminomethyl)-4-(trifluoromethyl)pyridine 1-oxide is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups provides a distinct set of properties that make the compound valuable for various scientific research and industrial applications.
Properties
IUPAC Name |
[1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-1-2-12(13)4-5(6)3-11/h1-2,4H,3,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKFOLKCXQGJMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1C(F)(F)F)CN)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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